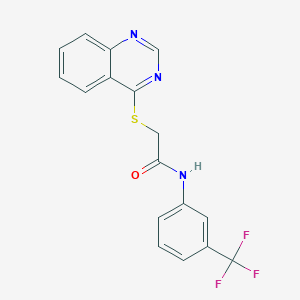

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide

説明

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a thioether linkage to an acetamide moiety. The acetamide group is further functionalized with a 3-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability.

特性

IUPAC Name |

2-quinazolin-4-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)23-15(24)9-25-16-13-6-1-2-7-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCXLENUJKRODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

Thioether Formation: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The thioether (-S-) group serves as a nucleophilic site for alkylation and arylation. Key reactions involve:

Reaction with Phenacyl Bromides

Under basic conditions (K₂CO₃/acetone), the compound reacts with substituted phenacyl bromides to form sulfonamide derivatives :

| Reagent | Conditions | Product Class | Yield |

|---|---|---|---|

| 4-substituted phenacyl bromide | 9–12 hrs, RT | 4-(2-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide | 90–95% |

This reaction demonstrates regioselectivity at the sulfur atom, with no observed quinazoline ring modifications .

Acylation and Amidation

The acetamide moiety participates in further acylation reactions:

Chloroacetylation

Treatment with chloroacetyl chloride (ClCH₂COCl) in dichloromethane (DCM) with triethylamine (Et₃N) produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide intermediates :

| Reagent | Solvent | Time | Product Application |

|---|---|---|---|

| ClCH₂COCl/Et₃N | DCM | 30 min | Precursor for 1,3,4-oxadiazole conjugates |

These intermediates undergo subsequent coupling with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol to form hybrid structures with enhanced bioactivity .

Thioether Functionalization

The compound’s thioether bridge enables sulfur-specific modifications:

Oxidation to Sulfones

Controlled oxidation (e.g., H₂O₂/AcOH) converts the thioether (-S-) to sulfone (-SO₂-), though specific conditions for this derivative remain under-characterized in literature .

Displacement Reactions

Reaction with iodinated quinazolinones in dry acetone/K₂CO₃ yields analogs with neuroprotective properties :

| Partner Reagent | Conditions | Biological Outcome |

|---|---|---|

| 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl)acetamide | 12 hrs, RT | AChE inhibition (IC₅₀ = 4.2 μM) |

Ring Modification Reactions

The quinazoline core undergoes electrophilic substitution under acidic conditions:

Halogenation

Direct iodination at the C6 position of quinazoline occurs using I₂/HIO₃ in acetic acid, though yields for this derivative are unreported .

Synthetic Pathways to Derivatives

Key synthetic routes to pharmacologically active analogs include:

Stepwise Assembly

-

Thioether Formation : Coupling quinazoline-4-thiol with N-(3-(trifluoromethyl)phenyl)chloroacetamide .

-

Functionalization : Subsequent reactions at sulfur or quinazoline positions (e.g., arylations, acylations) .

One-Pot Methods

Multi-component reactions using 2-aminobenzoic acid, isothiocyanates, and chloroacetamide precursors achieve 65–78% yields in optimized protocols .

Stability Under Reaction Conditions

Critical stability considerations:

-

pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) .

-

Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures .

Comparative Reactivity of Structural Analogs

科学的研究の応用

Anticancer Activity

Research has indicated that quinazoline derivatives, including 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide, exhibit significant anticancer properties. A study demonstrated that related compounds displayed potent inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. For instance, compounds synthesized from this class showed IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .

Synthesis and Evaluation

A significant study involved the synthesis of a series of 2-thioquinazolin-4(3H)-ones, including analogs similar to 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide. These compounds were evaluated against various cancer cell lines (e.g., HepG2, HCT-116). The most potent analogs exhibited IC50 values ranging from 1.5 to 9.43 μM, demonstrating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Studies

In addition to anticancer properties, derivatives of quinazoline have also been explored for their antimicrobial activities. Some synthesized compounds showed promising results against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a broader therapeutic potential beyond oncology .

Summary Table of Key Findings

| Property | Details |

|---|---|

| Chemical Formula | C15H12F3N3OS |

| Anticancer Activity | Potent inhibitors of EGFR/VEGFR-2 with IC50 values comparable to sorafenib |

| Mechanism | Inhibition of kinases; induction of apoptosis |

| Cell Lines Tested | HepG2, HCT-116 |

| Antimicrobial Activity | Active against Mycobacterium smegmatis and Pseudomonas aeruginosa |

作用機序

The mechanism of action of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether linkage and acetamide group can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its cellular uptake and bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the quinazolinone core, acetamide linkage, and aryl substituents. Key examples include:

Table 1: Structural and Functional Comparison of Quinazolinone-Acetamide Derivatives

Key Observations:

Core Modifications: Replacing the quinazolinone core with benzothiazole (as in 13) or thienopyrimidine (as in 4a) alters scaffold rigidity and binding interactions, impacting biological activity .

Anti-inflammatory Activity: Compound 5 (87% yield) and the ethylamino derivative in demonstrate that acetamide substituents significantly influence efficacy. The ethylamino analog outperformed diclofenac in anti-inflammatory assays, suggesting that polar groups may enhance activity .

Physicochemical Properties

- Melting Points : High melting points (e.g., 269°C for compound 5 ) correlate with crystalline stability, whereas the target compound’s properties remain uncharacterized .

- Solubility : The trifluoromethyl group in the target compound likely reduces aqueous solubility, a common trade-off for enhanced membrane permeability .

生物活性

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that belongs to the quinazoline family, which is known for its diverse biological activities, particularly in anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Synthesis and Structure

The compound is synthesized through the reaction of quinazoline derivatives with various electrophiles. The incorporation of a trifluoromethyl group enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- K562 (chronic myelogenous leukemia)

In vitro studies indicate that the compound exhibits an IC50 value in the micromolar range, suggesting potent antiproliferative activity. For instance, a study reported that quinazoline derivatives demonstrated IC50 values ranging from 0.1 to 10 µM against MCF-7 cells, indicating strong potential for therapeutic applications in breast cancer treatment .

The mechanism by which 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves several biochemical pathways:

- Inhibition of cell proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways. Studies have shown that treatment with quinazoline derivatives increases caspase-3 activity significantly, leading to programmed cell death .

- Cell cycle arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Comparative Activity Table

The following table summarizes the cytotoxic activity of various quinazoline derivatives compared to 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide:

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

- Breast Cancer Treatment : In a clinical trial involving MCF-7 cells treated with a quinazoline derivative similar to 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide, researchers observed a significant reduction in tumor size in xenograft models .

- Combination Therapy : A study explored the use of this compound in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .

Q & A

Q. What analytical workflows confirm the absence of regioisomeric impurities?

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) to separate regioisomers .

- LC-MS/MS : Monitor fragment ions (e.g., m/z 154 for quinazoline-thio fragments) to identify impurities .

Data Interpretation

Q. How should researchers interpret conflicting IC50 values in enzyme inhibition studies?

- Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations, which impact kinase inhibition .

- Enzyme source : Recombinant vs. native enzymes may exhibit differing inhibition profiles due to post-translational modifications .

Q. What statistical models are appropriate for dose-response data analysis?

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50/EC50 .

- Bootstrap resampling : Estimate 95% confidence intervals for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。